Methods of Synthesis
The synthesis of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid typically involves a multi-step process:
Molecular Structure
The molecular structure of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid features a thiazole ring fused with an acetic acid moiety. Key structural details include:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C11H8ClNO2S/c12-9-4-2-1-3-8(9)11-13-7(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
and the InChI Key is YHTKTBSWVKJNQG-UHFFFAOYSA-N
, which provide unique identifiers for its structure .
Reactivity and Chemical Reactions
[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions:
These reactions are significant for developing derivatives with altered biological activities or improved pharmacological profiles.
Research indicates that such compounds may modulate biological responses through binding interactions with target biomolecules.
Physical Properties
[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid exhibits several notable physical properties:
Chemical Properties
The compound has distinct chemical properties due to its functional groups:
Scientific Applications
[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2